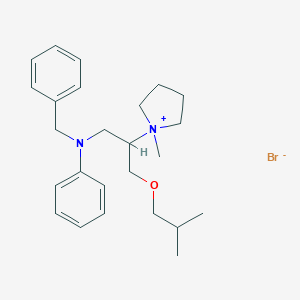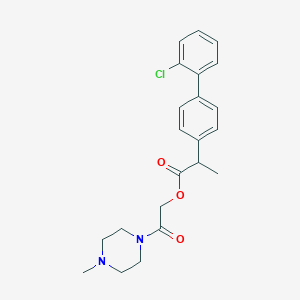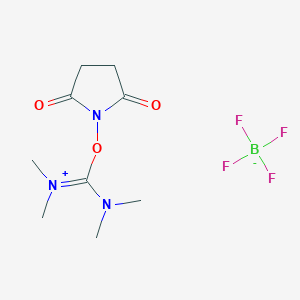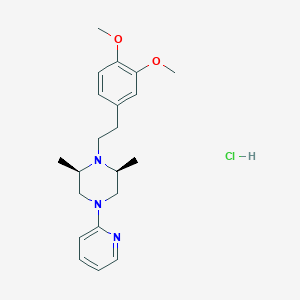
Pyrrolidinium, 1-methyl-1-(1-((2-methylpropoxy)methyl)-2-(phenyl(phenylmethyl)amino)ethyl)-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidinium, 1-methyl-1-(1-((2-methylpropoxy)methyl)-2-(phenyl(phenylmethyl)amino)ethyl)-, bromide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Pyrrolidinium, 1-methyl-1-(1-((2-methylpropoxy)methyl)-2-(phenyl(phenylmethyl)amino)ethyl)-, bromide is not fully understood. However, it is believed that the compound interacts with biological membranes and alters their properties. This can lead to changes in the function of membrane-bound proteins and enzymes, ultimately affecting cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects, including:
1. Antimicrobial activity against various bacterial and fungal strains.
2. Anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
3. Antioxidant activity by scavenging free radicals and reducing oxidative stress.
4. Neuroprotective activity by reducing neuronal damage and improving cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Pyrrolidinium, 1-methyl-1-(1-((2-methylpropoxy)methyl)-2-(phenyl(phenylmethyl)amino)ethyl)-, bromide in lab experiments include its high solubility in water and organic solvents, low toxicity, and ease of synthesis. However, the compound's limited stability under certain conditions and potential interactions with other chemicals must be taken into consideration.
Zukünftige Richtungen
There are several future directions for research on Pyrrolidinium, 1-methyl-1-(1-((2-methylpropoxy)methyl)-2-(phenyl(phenylmethyl)amino)ethyl)-, bromide, including:
1. Investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes.
2. Development of new synthetic methods for this compound and its derivatives.
3. Study of the compound's interactions with biological membranes and its effects on membrane-bound proteins and enzymes.
4. Exploration of the compound's potential as a catalyst in various organic synthesis reactions.
Conclusion:
This compound is a chemical compound with potential applications in various fields, including organic synthesis, electrochemistry, and biomedicine. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's properties and potential applications.
Synthesemethoden
The synthesis method for Pyrrolidinium, 1-methyl-1-(1-((2-methylpropoxy)methyl)-2-(phenyl(phenylmethyl)amino)ethyl)-, bromide involves the reaction of 1-methyl-1-pyrrolidin-1-ium-2-carboxylate with 1-(2-bromoethyl)-2-(phenyl(phenylmethyl)amino)ethane in the presence of a base. The reaction yields this compound as a white solid.
Wissenschaftliche Forschungsanwendungen
Pyrrolidinium, 1-methyl-1-(1-((2-methylpropoxy)methyl)-2-(phenyl(phenylmethyl)amino)ethyl)-, bromide has been used in various scientific research applications, including:
1. As a catalyst in organic synthesis reactions.
2. As a surfactant in the preparation of nanoparticles.
3. As an ionic liquid in electrochemical applications.
4. As a reagent in the synthesis of biologically active compounds.
Eigenschaften
CAS-Nummer |
103424-99-3 |
|---|---|
Molekularformel |
C25H37BrN2O |
Molekulargewicht |
461.5 g/mol |
IUPAC-Name |
N-benzyl-N-[3-(2-methylpropoxy)-2-(1-methylpyrrolidin-1-ium-1-yl)propyl]aniline;bromide |
InChI |
InChI=1S/C25H37N2O.BrH/c1-22(2)20-28-21-25(27(3)16-10-11-17-27)19-26(24-14-8-5-9-15-24)18-23-12-6-4-7-13-23;/h4-9,12-15,22,25H,10-11,16-21H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
SNDDYCQJMICBCK-UHFFFAOYSA-M |
SMILES |
CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)[N+]3(CCCC3)C.[Br-] |
Kanonische SMILES |
CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)[N+]3(CCCC3)C.[Br-] |
Synonyme |
11888CERM CERM 11888 CERM-11888 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B12005.png)











